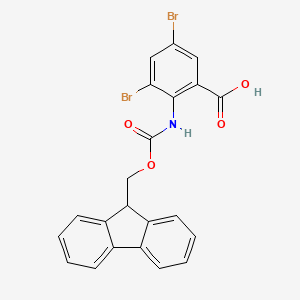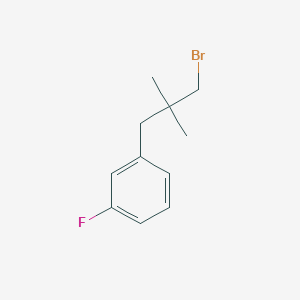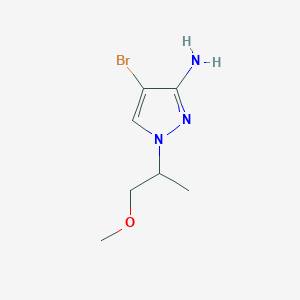
(2-Bromoethane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromoethane-1,1-diyl)dibenzene” is a chemical compound with the molecular formula C14H13Br. It consists of two benzene rings connected by a 1,1-diyl bridge, where each carbon atom in the bridge is substituted with a bromine atom . This compound is also known by other names, including:
- (2-bromo-1-phenylethyl)benzene
- 1,1-diphenyl-2-bromoethane
- 1-bromo-2,2-diphenylethane
- 2,2-diphenylethyl bromide
Métodos De Preparación
Synthetic Routes: The synthetic routes for “(2-Bromoethane-1,1-diyl)dibenzene” involve bromination reactions. One common method is the bromination of diphenylethylene (CAS#: 530-48-3) using bromine or a brominating agent. The reaction proceeds as follows:
Diphenylethylene+Bromine→this compound
Industrial Production: Industrial production methods typically involve large-scale bromination reactions using appropriate catalysts and conditions. specific industrial processes for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactions: “(2-Bromoethane-1,1-diyl)dibenzene” can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl group.
Arylation Reactions: The compound can serve as an arylating agent in coupling reactions.
Bromine: Used for bromination reactions.
Strong Bases: Used for deprotonation in substitution reactions.
Hydrogenation Catalysts: Employed in reduction reactions.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives, while reduction leads to the corresponding ethyl-substituted compound.
Aplicaciones Científicas De Investigación
“(2-Bromoethane-1,1-diyl)dibenzene” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For functional materials and polymers.
Medicinal Chemistry: Potential drug candidates.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its reactivity and structural features suggest potential interactions with biological targets.
Comparación Con Compuestos Similares
“(2-Bromoethane-1,1-diyl)dibenzene” shares similarities with other dibromoethane derivatives, but its unique bridged structure sets it apart.
Propiedades
Fórmula molecular |
C14H13Br |
|---|---|
Peso molecular |
261.16 g/mol |
Nombre IUPAC |
(2-bromo-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clave InChI |
RWWBIXFAJZCCQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



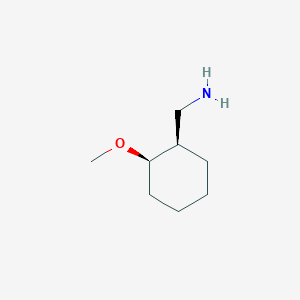



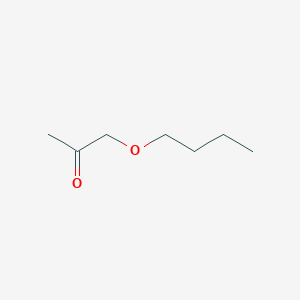
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
